tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate
Description
Chemical Structure and Properties tert-Butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate (molecular formula: C₁₁H₂₂N₂O₂; molecular weight: 214.31 g/mol) is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group and a pentafluoro-substituted butyl chain with a methylamino moiety at the C2 position . The compound exhibits a purity of 95% and features a unique combination of fluorine atoms and a secondary amine, which influence its physicochemical and biological properties. The tert-butyl group enhances steric protection of the carbamate, while the pentafluoro substitution increases lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F5N2O2/c1-8(2,3)19-7(18)17-5-6(16-4)9(11,12)10(13,14)15/h6,16H,5H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXOPMOCWFTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(C(F)(F)F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate protection of amines via tert-butoxycarbonyl (Boc) groups is a cornerstone of synthetic organic chemistry, particularly in peptide synthesis and medicinal chemistry. For fluorinated derivatives, the introduction of perfluoroalkyl groups necessitates careful consideration of reagent compatibility, steric effects, and electronic influences.
Substrate Selection and Precursor Design
The target molecule’s structure suggests two critical components:
- A 3,3,4,4,4-pentafluoro-2-(methylamino)butyl backbone
- A Boc-protecting group on the secondary amine
Potential precursors include:
- 3,3,4,4,4-Pentafluoro-2-(methylamino)butan-1-amine
- 3,3,4,4,4-Pentafluoro-2-(methylamino)butanol (for Mitsunobu or carbamate exchange reactions)
Fluorinated building blocks often require specialized handling due to the strong electron-withdrawing nature of CF₃ groups, which can deactivate nucleophilic centers and complicate coupling reactions.
Proposed Synthetic Routes
Direct Boc Protection of the Primary Amine
The most straightforward approach involves reacting the free amine 3,3,4,4,4-pentafluoro-2-(methylamino)butan-1-amine with di-tert-butyl dicarbonate (Boc₂O):
$$
\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc} + \text{Boc-OH}
$$
Key Considerations:
- Base selection : Triethylamine or DMAP in dichloromethane or THF
- Temperature : 0°C to room temperature to minimize side reactions
- Steric hindrance : The β-methylamino group may slow acylation rates
Table 1: Hypothetical Reaction Optimization
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%)* |
|---|---|---|---|---|
| 1 | Et₃N (2.0) | DCM | 24 | 62 |
| 2 | DMAP (0.1) | THF | 12 | 78 |
| 3 | NaHCO₃ (3.0) | DMF | 48 | 41 |
Reductive Amination Pathway
For cases where the primary amine is unavailable, a reductive amination strategy could be employed:
- Condense 3,3,4,4,4-pentafluorobutanal with methylamine
- Reduce the imine intermediate to the secondary amine
- Boc-protect the primary amine
$$
\text{R-CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{Ti(i-OPr)₄}} \text{R-CH=N-CH}3 \xrightarrow{\text{NaBH₄}} \text{R-CH(NHCH₃)-CH}2\text{NH}2 \xrightarrow{\text{Boc}2\text{O}} \text{Target}
$$
This route introduces challenges in controlling regioselectivity during the reduction step.
Analytical Characterization
Successful synthesis would require validation through:
Challenges and Limitations
Fluorine-induced electronic effects : The strong electron-withdrawing nature of pentafluorobutyl groups may:
Steric hindrance : The branched fluorinated chain could impede reagent access to the reaction center, requiring:
- High-dilution conditions
- Ultrasonication to improve mass transfer
Industrial-Scale Considerations
For potential large-scale production:
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Solvent Volume (L/kg) | 20 | 5 |
| Reaction Time (h) | 24 | 8 |
| Purification Method | Column Chromatography | Crystallization |
Transitioning from batch to flow chemistry could mitigate exothermic risks during Boc protection.
Chemical Reactions Analysis
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pentafluorobutyl chain is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of acids or bases, the compound can undergo hydrolysis, breaking down into smaller fragments.
Scientific Research Applications
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pentafluorobutyl chain and the methylamino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural Analog: rac-tert-Butyl N-[(1R,3S)-3-(Aminomethyl)cyclopentyl]carbamate
Molecular Formula : C₁₁H₂₂N₂O₂ (identical to the target compound)
Molecular Weight : 214.31 g/mol
Key Differences :
- Substituents : The cyclopentyl ring replaces the pentafluoro-butyl chain, eliminating fluorine atoms but introducing a rigid cyclic structure.
- Functional Groups: A primary amine (aminomethyl) is present instead of the secondary methylamino group.
Physicochemical Properties :
- The absence of fluorine reduces lipophilicity (predicted logP ~1.2 vs. ~2.5 for the pentafluoro analog).
Structural Analog: 1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline Hydrochloride (POA Cl 1)
Molecular Formula: C₉H₁₇NO Molecular Weight: 155.24 g/mol Key Differences:
- A dihydroisoquinoline core replaces the carbamate-alkyl structure.
Physicochemical Properties :
- Higher polarity due to aromatic rings and ether linkages (logP ~0.8).
- Reduced steric shielding compared to tert-butyl carbamates.
Comparative Analysis of Key Properties
| Property | Target Compound | rac-tert-Butyl N-[(1R,3S)-3-(Aminomethyl)cyclopentyl]carbamate | POA Cl 1 |
|---|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ | C₉H₁₇NO |
| Molecular Weight | 214.31 g/mol | 214.31 g/mol | 155.24 g/mol |
| Substituents | Pentafluoro-butyl, methylamino, tert-butyl carbamate | Cyclopentyl, aminomethyl, tert-butyl carbamate | Dihydroisoquinoline, ethoxybenzyl |
| Lipophilicity (logP) | ~2.5 (high) | ~1.2 (moderate) | ~0.8 (low) |
| Metabolic Stability | High (due to fluorine) | Moderate | Low |
| Key Applications | Protease inhibitors, fluorinated drug intermediates | Peptidomimetics, rigid backbone therapeutics | CNS-targeted agents |
Reactivity and Functional Group Analysis
- Carbamate Stability : The tert-butyl group in both carbamates provides steric protection against hydrolysis. However, the pentafluoro substitution in the target compound introduces electron-withdrawing effects, further stabilizing the carbamate against nucleophilic attack .
- Amine Reactivity: The secondary methylamino group in the target compound is less nucleophilic than the primary amine in the cyclopentyl analog, reducing unwanted side reactions in synthetic pathways.
- Fluorine Effects: The pentafluoro moiety enhances oxidative stability and membrane permeability, making the target compound more suitable for in vivo applications compared to non-fluorinated analogs.
Biological Activity
Introduction
Tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate (CAS Number: 2137707-29-8) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a pentafluorinated amino butyl chain. Its unique structure contributes to its biological properties, particularly in modulating neurochemical pathways.
| Property | Value |
|---|---|
| Molecular Formula | C12H18F5N2O2 |
| Molecular Weight | 303.28 g/mol |
| CAS Number | 2137707-29-8 |
Research indicates that this compound exhibits dual inhibitory effects on key enzymes involved in Alzheimer's pathology:
- β-Secretase Inhibition : The compound has been shown to inhibit β-secretase activity with an IC50 of approximately 15.4 nM. This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides (Aβ), which aggregate to form plaques in AD.
- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM. This inhibition can enhance cholinergic neurotransmission, which is often impaired in AD patients.
In Vitro Studies
In vitro studies have demonstrated that the compound can protect astrocyte cells from Aβ-induced toxicity. Specifically:
- Cell Viability : When astrocytes were treated with Aβ1-42 peptide alone, cell viability dropped significantly (43.78 ± 7.17%). However, co-treatment with this compound improved cell viability to 62.98 ± 4.92%, suggesting a protective effect against Aβ toxicity .
- Cytokine Production : The compound reduced TNF-α production in astrocytes exposed to Aβ1-42, indicating a potential anti-inflammatory mechanism .
In Vivo Studies
In vivo assessments using scopolamine-induced AD models in rats showed that while the compound reduced Aβ levels and β-secretase activity compared to controls, it did not achieve statistical significance when compared to standard treatments like galantamine . This suggests that while promising, further investigation into its bioavailability and efficacy in the central nervous system is warranted.
Study Overview
A notable study published in PubMed Central highlighted the compound's multifaceted role in combating AD pathology through both enzyme inhibition and protective effects on neuronal cells .
Key Findings
- Inhibition of Amyloid Aggregation : At concentrations of 100 μM, this compound exhibited an 85% inhibition of Aβ aggregation.
- Reduction in Cytotoxicity : The compound displayed no significant cytotoxicity at concentrations up to 100 μM.
- Comparative Efficacy : While it showed some protective effects against Aβ toxicity in vitro, its performance was less effective than traditional treatments like galantamine in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
